
Sulbenicillin
描述
磺苄青霉素是一种青霉素类抗生素,以与地贝卡因联合使用而著称。它属于β-内酰胺类抗菌化合物,其特征在于独特的β-内酰胺环。 该化合物因其强大的杀菌特性和广泛分布而对初级医疗保健至关重要 .
准备方法
合成路线和反应条件
磺苄青霉素是通过一系列涉及β-内酰胺环的化学反应合成的。合成路线通常包括在受控条件下用苯磺酰乙酰氯酰化6-氨基青霉烷酸。 该反应在二氯甲烷等有机溶剂中进行,产物通过结晶纯化 .
工业生产方法
磺苄青霉素的工业生产涉及使用与实验室类似的化学反应进行大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,例如高效液相色谱 (HPLC) .
化学反应分析
反应类型
磺苄青霉素会发生各种化学反应,包括:
氧化: 磺苄青霉素可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成相应的硫醚。
取代: 磺苄青霉素可以发生亲核取代反应,特别是在β-内酰胺环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应。
主要产品
氧化: 亚砜和砜。
还原: 硫醚。
取代: 根据所使用的亲核试剂,各种取代衍生物.
科学研究应用
磺苄青霉素具有广泛的科学研究应用:
化学: 用作β-内酰胺化学和反应性研究的模型化合物。
生物学: 用于研究细菌耐药机制和β-内酰胺酶活性。
医学: 用于治疗细菌感染的临床研究,尤其是由铜绿假单胞菌引起的感染。
作用机制
磺苄青霉素通过抑制细菌细胞壁合成来发挥其抗菌作用。它与细菌细胞膜上的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,而这对于细胞壁完整性至关重要。这导致细胞裂解和细菌死亡。 β-内酰胺环对于这种机制至关重要,因为它模拟了 PBP 的天然底物 .
相似化合物的比较
磺苄青霉素与其他β-内酰胺类抗生素进行比较,例如:
青霉素 G: 磺苄青霉素具有更广泛的活性范围。
氨苄青霉素: 磺苄青霉素对铜绿假单胞菌更有效。
羧苄青霉素: 磺苄青霉素具有更好的稳定性和功效。
类似化合物清单
- 青霉素 G
- 氨苄青霉素
- 羧苄青霉素
- 替卡西林
- 哌拉西林
生物活性
Sulbenicillin is a semi-synthetic penicillin antibiotic that exhibits a broad spectrum of antibacterial activity. Its primary mechanism involves the inhibition of bacterial cell wall synthesis, making it effective against various Gram-positive and some Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, and case studies that illustrate its use in treating infections.
Absorption and Distribution
This compound is administered intravenously, with a mean serum concentration observed at 1 hour post-administration reaching approximately 157 µg/ml. The serum half-life is reported to be around 70 minutes, indicating a relatively short duration of action .
Renal Clearance
The renal clearance of this compound is notably high, averaging 95 ml/min, suggesting efficient elimination through the kidneys. This clearance rate is critical in understanding dosage adjustments in patients with renal impairment .
Stereoselective Disposition
Research indicates that this compound exists as two epimers: R-SBPC and S-SBPC. The R-epimer exhibits approximately 40 times greater antibiotic activity than the S-epimer. Studies show that the unbound fraction of the R-epimer in plasma is significantly higher than that of the S-epimer, which affects their pharmacokinetic profiles .
Parameter | R-SBPC | S-SBPC |
---|---|---|
Binding Constant (10^-3 K) | 3.89 ± 0.43 | 8.58 ± 0.27 |
Renal Clearance (ml/min) | 37.5 | 49.8 |
Table 1: Binding characteristics and renal clearance rates of this compound epimers .
Antibacterial Spectrum
This compound has demonstrated effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa and other penicillinase-producing organisms. The minimum inhibitory concentrations (MICs) for this compound are generally lower compared to carbenicillin, indicating superior potency against many pathogens .
Clinical Efficacy
In clinical evaluations, this compound has shown good efficacy in treating infections caused by Pseudomonas aeruginosa, with positive outcomes reported in 11 out of 16 treated patients. However, treatment failures were noted in cases involving chronic wound infections .
Case Study 1: Efficacy in Pseudomonas Infections
A study involving patients with Pseudomonas infections highlighted the effectiveness of this compound when used alone or alternating with carbenicillin. The results indicated significant bacterial growth elimination during therapy, although some patients experienced fungal overgrowth in urine as a side effect .
Case Study 2: Platelet Function Inhibition
In another investigation, this compound was found to inhibit platelet aggregation similarly to carbenicillin. This effect raises considerations regarding its use in patients with bleeding disorders or those on anticoagulant therapy .
属性
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQIUPBHQNHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860408 | |
Record name | 3,3-Dimethyl-7-oxo-6-[2-phenyl(sulfo)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41744-40-5 | |
Record name | Sulbenicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulbenicillin exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, targets the peptidoglycan layer of bacterial cell walls. [, , ] It inhibits the transpeptidases responsible for peptidoglycan synthesis, leading to cell wall weakening and eventual lysis. [] This process is particularly effective against gram-negative bacteria like Pseudomonas aeruginosa. [, ]
Q2: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly state the molecular formula and weight, they highlight its close structural relation to Carbenicillin, differing only in the acyl side chain. [, ] this compound possesses a sulfobenzyl group as its acyl side chain. [, ]
Q3: How stable is this compound in biological fluids like bile?
A5: Studies show that this compound's stability in bile, particularly human gallbladder bile, is limited, with significant activity loss observed after 3 days of storage. [] Its stability in common duct bile varies, potentially influenced by factors like pH and bile acid concentration. []
Q4: How does the stability of this compound compare to other antibiotics like Cefacetrile in bile?
A6: Research indicates that both this compound and Cefacetrile exhibit reduced stability in human gallbladder bile after 3 days. [] In common duct bile, their stability is variable, with Cefacetrile's 7th-day activity correlating with bile acid concentration. []
Q5: How is this compound administered, and what are its typical serum concentrations?
A7: this compound is administered intravenously or intramuscularly. [, , , , ] Following a 2g intramuscular dose, peak plasma levels reach around 53-57 µg/ml after 1 hour. [] Intravenous administration of 5g results in peak serum concentrations of 181 mcg/ml in individuals with normal renal function and 216 mcg/ml in those with impaired renal function. []
Q6: What is the half-life of this compound?
A8: The elimination half-life of this compound is approximately 1.47-1.62 hours in elderly individuals. [] In individuals with normal renal function, it is around 1.1 hours, while those with impaired renal function exhibit a half-life exceeding 2 hours. []
Q7: How is this compound metabolized and excreted?
A9: this compound is primarily excreted unchanged in the urine, with approximately 77.72% of the dose recovered in urine over 12 hours. [] Its major metabolite is α-sulfobenzylpenicilloic acid, found in urine at levels usually below 5% of the administered dose. []
Q8: How well does this compound penetrate into bronchial secretions?
A10: this compound achieves therapeutically relevant concentrations in bronchial secretions, with a mean peak concentration of 3.60 µg/ml observed 4 hours post-administration. [] This characteristic makes it suitable for treating respiratory tract infections. []
Q9: Does this compound cross the placental barrier?
A11: Yes, this compound crosses the placental barrier, achieving detectable concentrations in umbilical cord blood and amniotic fluid. [] Following a 2,000 mg intramuscular dose, the highest umbilical cord blood concentrations (approximately 25 micrograms/ml) were reached between 1 and 3 hours post-administration. []
Q10: Does this compound penetrate the cerebrospinal fluid?
A12: Research suggests that this compound's penetration into cerebrospinal fluid is limited, making it potentially insufficient for treating intracranial infections when administered systemically alone. []
Q11: What types of infections is this compound effective against?
A13: this compound demonstrates efficacy against various infections, including those caused by Pseudomonas aeruginosa, Klebsiella, and pencillinase-producing staphylococci. [] It is particularly valuable for treating respiratory tract infections, urinary tract infections, and biliary tract infections. [, , , , , ]
Q12: Is this compound effective against mucoid and non-mucoid strains of Pseudomonas aeruginosa?
A14: Yes, this compound exhibits in vitro antibacterial activity against both mucoid and non-mucoid strains of Pseudomonas aeruginosa. [] Notably, it shows superior activity compared to Carbenicillin against these strains. []
Q13: Are there bacterial strains resistant to this compound?
A16: Yes, bacterial resistance to this compound has been observed. [, ] Some strains of Pseudomonas aeruginosa display resistance to this compound, which can also impact the effectiveness of SCE-129, a related antibiotic. []
Q14: Does resistance to this compound confer cross-resistance to other antibiotics?
A17: Cross-resistance between this compound and Carbenicillin has been observed, particularly in strains of Escherichia coli carrying R plasmids encoding beta-lactamases. [] This cross-resistance is attributed to the structural similarities between these two penicillins. []
Q15: What are the potential toxic effects of this compound?
A18: While generally well-tolerated, this compound can cause side effects like other penicillins. [, ] In some cases, it may lead to a decrease in red blood cell count and hemoglobin content. [] Transient elevations in liver enzymes have also been observed. []
Q16: Are there significant differences in the toxicity of this compound across different species?
A19: Yes, significant species differences in this compound toxicity exist. [] Notably, dogs exhibit higher biliary excretion and liver accumulation of this compound, making them more susceptible to hepatotoxicity compared to other species like rats, monkeys, and humans. []
Q17: How does this compound interact with other antibiotics like Gentamicin?
A20: Studies on the combined administration of this compound and Gentamicin in rats revealed alterations in pharmacokinetic parameters. [] Pretreatment with Gentamicin shortened this compound's serum half-life, while post-treatment prolonged it. [] These interactions highlight the importance of careful dosage adjustments when combining these antibiotics. []
Q18: Does this compound affect platelet function?
A21: Yes, this compound, like Carbenicillin, can inhibit platelet aggregation and the release reaction. [] Interestingly, its major metabolite, α-sulfobenzylpenicilloic acid, exhibits a more potent inhibitory effect on platelet function. []
Q19: What analytical techniques are used to study and quantify this compound?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC) [, , ], liquid chromatography-mass spectrometry (LC-MS) [], and microbiological assays [] are employed to characterize, quantify, and monitor this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。